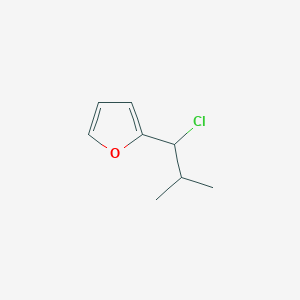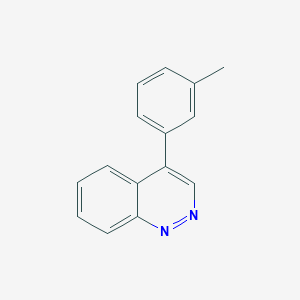
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone is a complex organic molecule that features both benzofuran and phenyl groups. This compound is notable for its potential biological activities, which include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be constructed via a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds.
Introduction of the Phenyl Group: The phenyl group with hydroxyl and iodine substituents can be introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the benzofuran and phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. Photochemical methods and metal complex catalysis are often employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the iodine atoms or to modify the benzofuran ring.
Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .
Applications De Recherche Scientifique
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain benzofuran rings, exhibit similar biological activities.
Quinoline Derivatives: Compounds such as quinoline-2,4-diones share similar structural features and biological activities.
Uniqueness
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone:
Propriétés
Formule moléculaire |
C22H23I2NO4 |
|---|---|
Poids moléculaire |
619.2 g/mol |
Nom IUPAC |
[2-[3-(dimethylamino)propoxy]-4-hydroxy-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C22H23I2NO4/c1-4-16-18(13-8-5-6-9-17(13)29-16)20(26)14-12-15(23)21(27)19(24)22(14)28-11-7-10-25(2)3/h5-6,8-9,12,27H,4,7,10-11H2,1-3H3 |
Clé InChI |
PTEDZPPOVWZQDA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3OCCCN(C)C)I)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




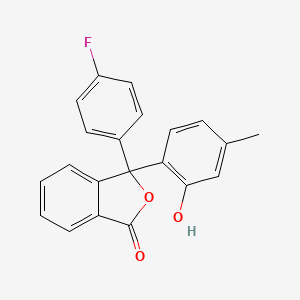
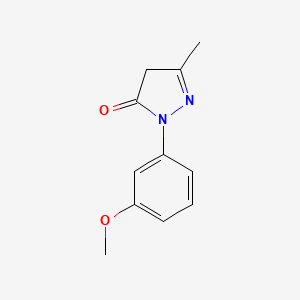
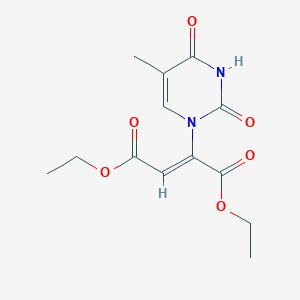
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)
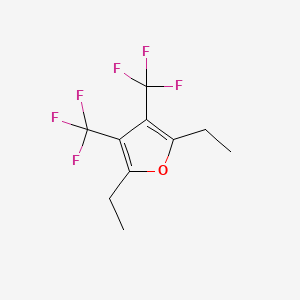
![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)

